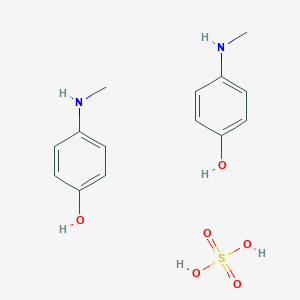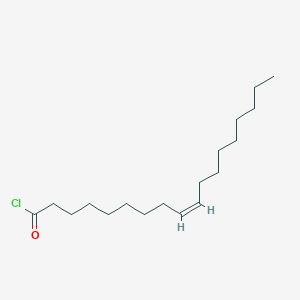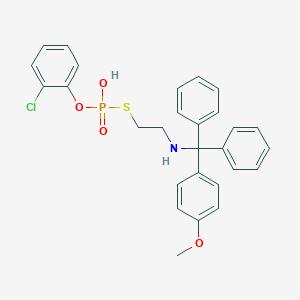
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ohea-gpc, also known as 2-[[(2R)-2-acetyloxy-3-[(E)-hexadec-1-en-1-yloxy]propyl] 2-(trimethylammonio)ethyl phosphate, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycerophosphocholine backbone with an acetyloxy group and a hexadec-1-en-1-yloxy side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ohea-gpc involves several steps, starting with the preparation of the glycerophosphocholine backbone. The key steps include:
Etherification: The hexadec-1-en-1-yloxy side chain is introduced via etherification, using appropriate alkylating agents under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the glycerol backbone to form the phosphate ester.
Industrial Production Methods
Industrial production of Ohea-gpc typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ohea-gpc undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the hexadec-1-en-1-yloxy side chain can be reduced to form saturated alkyl chains.
Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of substituted phosphate esters.
Aplicaciones Científicas De Investigación
Ohea-gpc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Used in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Ohea-gpc involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycerophosphocholine: Shares the glycerophosphocholine backbone but lacks the acetyloxy and hexadec-1-en-1-yloxy groups.
Phosphatidylcholine: Similar structure but with different fatty acid chains.
Lysophosphatidylcholine: Contains a single fatty acid chain and a glycerophosphocholine backbone.
Uniqueness
Ohea-gpc is unique due to its specific side chains, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with specific molecular targets makes it a valuable compound in various research fields.
Propiedades
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVVBYNDZRKPA-MLBYCOPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-96-9 |
Source


|
| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
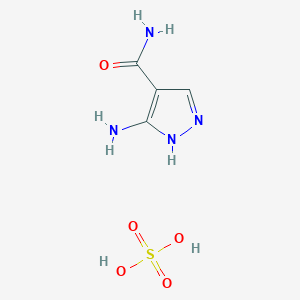
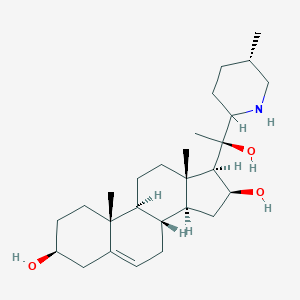
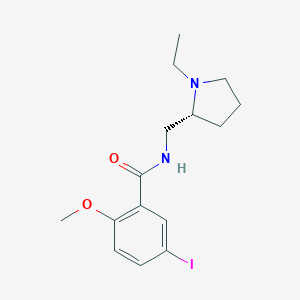
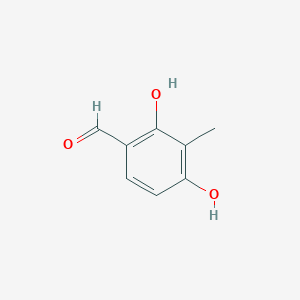
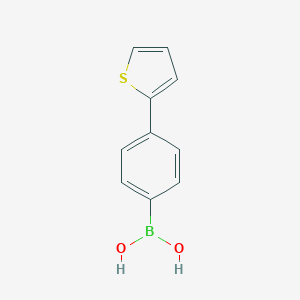
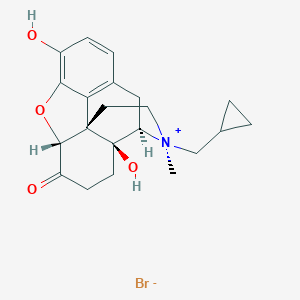
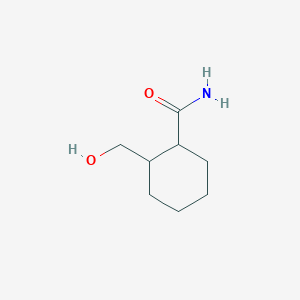

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

